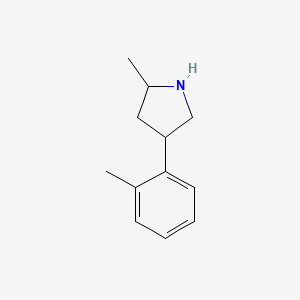
2-Methyl-4-(2-methylphenyl)pyrrolidine
Übersicht
Beschreibung
“2-Methyl-4-(2-methylphenyl)pyrrolidine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-Methyl-4-(2-methylphenyl)pyrrolidine” is not detailed in the available literature.
Molecular Structure Analysis
The pyrrolidine ring in “2-Methyl-4-(2-methylphenyl)pyrrolidine” contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Wissenschaftliche Forschungsanwendungen
Synthesis in Organic Chemistry
Pyrrolidines, such as 2-Methyl-4-(2-methylphenyl)pyrrolidine, play a significant role in organic synthesis. They are involved in [3+2] cycloaddition reactions, contributing to the development of heterocyclic compounds that can be used in medicine and industry, such as in dyes or agrochemicals. For instance, Żmigrodzka et al. (2022) demonstrated the synthesis of pyrrolidines through a polar [3+2] cycloaddition reaction (Żmigrodzka et al., 2022).
Catalysis in Chemical Reactions
Some derivatives of 2-Methyl-4-(2-methylphenyl)pyrrolidine serve as catalysts in chemical reactions. For example, Singh et al. (2013) reported the use of a pyrrolidine-based catalyst for the stereoselective Michael addition of cyclohexanone to β-nitrostyrenes, achieving high yield and stereoselectivity (Singh et al., 2013).
Spectroscopic Analysis and Identification
2-Methyl-4-(2-methylphenyl)pyrrolidine and its analogs have been subject to spectroscopic studies for identification and characterization. Nycz et al. (2016) identified novel cathinones and examined their properties through GC-MS, IR, NMR, and other spectroscopic methods (Nycz et al., 2016).
Cognitive Enhancement Research
In the field of neuropharmacology, certain pyrrolidine derivatives have shown positive effects in cognitive enhancement. Lin et al. (1997) studied a pyrrolidine compound, ABT-089, which exhibited cognition-enhancing properties and anxiolytic activity in rodent models, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDTZINRPCSMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)
![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
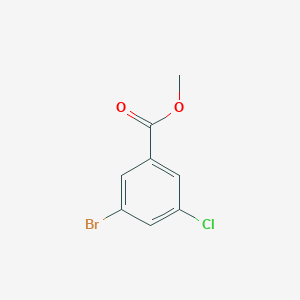
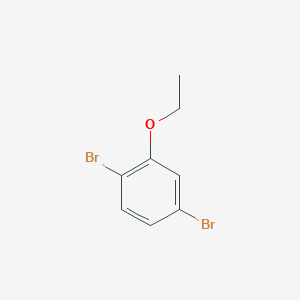
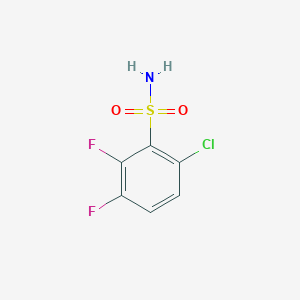
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
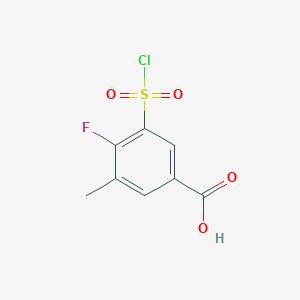
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)